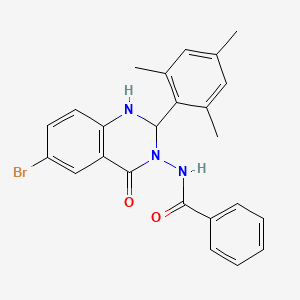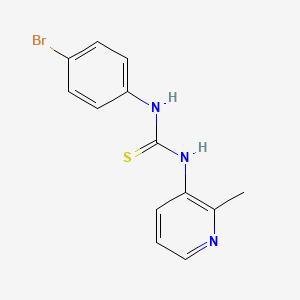![molecular formula C24H23ClN2O2 B6014752 2-({4-[(4-chlorophenyl)(phenyl)methyl]-1-piperazinyl}carbonyl)phenol](/img/structure/B6014752.png)
2-({4-[(4-chlorophenyl)(phenyl)methyl]-1-piperazinyl}carbonyl)phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-({4-[(4-chlorophenyl)(phenyl)methyl]-1-piperazinyl}carbonyl)phenol, also known as TAK-285, is a synthetic small molecule inhibitor of HER2 kinase, which is a protein that is overexpressed in certain types of cancer cells. HER2 is a member of the epidermal growth factor receptor (EGFR) family of tyrosine kinases, which play an important role in cell growth, differentiation, and survival. TAK-285 has been shown to be effective in preclinical studies against HER2-positive breast cancer, and is currently being evaluated in clinical trials as a potential therapy for this disease.
作用機序
2-({4-[(4-chlorophenyl)(phenyl)methyl]-1-piperazinyl}carbonyl)phenol inhibits the activity of HER2 kinase by binding to its ATP-binding site, which prevents the phosphorylation of downstream signaling molecules that are involved in cell growth and survival. This leads to the inhibition of cell proliferation and induction of apoptosis in HER2-positive cancer cells.
Biochemical and physiological effects:
In preclinical studies, this compound has been shown to inhibit the growth and survival of HER2-positive breast cancer cells both in vitro and in vivo. In addition, this compound has been shown to be effective against HER2-positive tumors that are resistant to other HER2-targeted therapies, such as trastuzumab and lapatinib. This compound has also been shown to have minimal effects on the growth and survival of normal cells, indicating its potential selectivity for cancer cells.
実験室実験の利点と制限
The advantages of using 2-({4-[(4-chlorophenyl)(phenyl)methyl]-1-piperazinyl}carbonyl)phenol in lab experiments include its potent and selective inhibition of HER2 kinase, its effectiveness against HER2-positive tumors that are resistant to other HER2-targeted therapies, and its minimal effects on normal cells. Limitations of using this compound in lab experiments include its relatively short half-life, which may require frequent dosing or the use of sustained-release formulations, and its potential for off-target effects.
将来の方向性
For research on 2-({4-[(4-chlorophenyl)(phenyl)methyl]-1-piperazinyl}carbonyl)phenol include the evaluation of its safety and efficacy in clinical trials, the identification of biomarkers that may predict response to treatment, the development of combination therapies that may enhance its effectiveness, and the investigation of its potential use in other HER2-positive cancers, such as gastric and ovarian cancer. In addition, further studies may be needed to optimize the dosing and administration of this compound to maximize its therapeutic potential.
合成法
The synthesis of 2-({4-[(4-chlorophenyl)(phenyl)methyl]-1-piperazinyl}carbonyl)phenol has been described in several publications. One method involves the reaction of 4-chlorobenzyl chloride with phenylmagnesium bromide to form 4-phenylmethyl-4-chlorobenzene, which is then reacted with 1-piperazinecarboxylic acid to form 4-[(4-chlorophenyl)(phenyl)methyl]-1-piperazinecarboxylic acid. This compound is then converted to this compound by reacting it with 4-hydroxybenzoyl chloride in the presence of a base.
科学的研究の応用
2-({4-[(4-chlorophenyl)(phenyl)methyl]-1-piperazinyl}carbonyl)phenol has been extensively studied in preclinical models of HER2-positive breast cancer, and has been shown to inhibit the growth and survival of these cells both in vitro and in vivo. In addition, this compound has been shown to be effective against HER2-positive tumors that are resistant to other HER2-targeted therapies, such as trastuzumab and lapatinib. These findings have led to the initiation of several clinical trials to evaluate the safety and efficacy of this compound in patients with HER2-positive breast cancer.
特性
IUPAC Name |
[4-[(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]-(2-hydroxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23ClN2O2/c25-20-12-10-19(11-13-20)23(18-6-2-1-3-7-18)26-14-16-27(17-15-26)24(29)21-8-4-5-9-22(21)28/h1-13,23,28H,14-17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGAVANMOCWPBFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl)C(=O)C4=CC=CC=C4O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[(4-methyl-1H-imidazol-2-yl)methyl]-1-(2-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-3-piperidinecarboxamide](/img/structure/B6014678.png)
![N-(4-isopropoxyphenyl)-2-[(6-oxo-4-propyl-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B6014689.png)

![4-biphenylyl[1-(3-pyridinylcarbonyl)-3-piperidinyl]methanone](/img/structure/B6014709.png)
![3-oxo-N-{2-[2-(3-thienyl)-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl]ethyl}-1-indanecarboxamide](/img/structure/B6014715.png)
![2-[acetyl(3-methylbutyl)amino]-4-methyl-N-(4-pyridinylmethyl)-1,3-thiazole-5-carboxamide](/img/structure/B6014730.png)
![N'-[(2-methyl-1H-indol-3-yl)methylene]-4-nitrobenzohydrazide](/img/structure/B6014737.png)

![N-(3'-methoxy-4-biphenylyl)-1-[(6-methyl-2-pyridinyl)methyl]-3-piperidinecarboxamide](/img/structure/B6014760.png)


![11-(3,5-dichloro-2-hydroxybenzyl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one](/img/structure/B6014774.png)
![2-[1-(3-phenylpropyl)-4-(1-propyl-4-piperidinyl)-2-piperazinyl]ethanol](/img/structure/B6014784.png)
![[1-(1H-benzimidazol-2-ylmethyl)-3-(2,4-difluorobenzyl)-3-piperidinyl]methanol](/img/structure/B6014789.png)
